
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane
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Overview
Description
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound featuring a pentamethylcyclopentadienyl (Cp) ligand bonded to a trimethylsilyl group. The Cp ligand, a highly substituted cyclopentadienyl derivative, confers significant steric bulk and electronic stabilization, making this compound valuable in coordination chemistry and catalytic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane typically involves the reaction of pentamethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Cycloaddition Reactions: It can undergo Diels-Alder reactions with electron-rich dienophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and alkoxides, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Cycloaddition: Electron-rich dienophiles like alkenes or alkynes are used under thermal or catalytic conditions.
Major Products
Substitution: Products include various substituted cyclopentadienyl derivatives.
Oxidation: Products include silanols and siloxanes.
Cycloaddition: Products include cyclohexene derivatives.
Scientific Research Applications
The search results primarily discuss 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene , also known as Trimethyl(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane , which has the molecular formula C13H24Si .
Overview
5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is an organosilicon compound featuring a trimethylsilyl group attached to a pentamethyl-substituted cyclopentadiene ring. It is light yellow to brown clear liquid.
IUPAC Name: trimethyl-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane
CAS Number: 87778-95-8
Molecular Weight: 208.42 g/mol
Boiling Point: 100-101 °C at 10 mmHg
Density: 0.864 g/mL at 25 °C
Applications
5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene is used as a precursor in the synthesis of complex organosilicon compounds. The biological activity of TMS-DMPCD is attributed to the trimethylsilyl group's ability to undergo chemical transformations, stabilizing reactive intermediates and enhancing reactivity in biological systems.
Potential applications include:
- Drug Delivery Systems: It can serve as a precursor for synthesizing biologically active molecules for drug delivery systems.
- Synthesis of Bioactive Compounds: It can be used as a building block in the preparation of various organosilicon compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentadienyl-Ligated Metal Complexes
Bis(pentamethylcyclopentadienyl)iron
- Structure : Two Cp* ligands bound to an iron center.
- Properties : High thermal stability due to steric protection from Cp* groups; used as a precursor in materials science and catalysis.
- Key Difference: The iron complex is a metallocene, whereas the target compound is a silicon-based organometallic with a single Cp* ligand. This distinction impacts redox behavior and ligand-exchange reactivity .
Hafnium(IV) Pentamethylcyclopentadienyl Trichloride
- Structure : Cp* ligand bonded to hafnium with three chloride substituents.
- Properties : Acts as a catalyst in polymerization reactions. The hafnium center enables strong Lewis acidity, unlike the silicon center in the target compound, which lacks vacant d-orbitals for similar reactivity .
Silane Derivatives with Varied Substituents
(6,6-Dideutero-3-hydro-3-phenylcyclohexa-1,4-dienyl)trimethylsilane
- Structure : Cyclohexadienyl ring with deuterium, phenyl, and trimethylsilyl groups.
- Synthesis : Prepared via InBr₃-catalyzed transfer hydrogenation (96% yield) .
- Comparison: The cyclohexadienyl ring introduces less steric hindrance than the Cp* ligand.
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane
- Structure : Ethynyl bridge linking silane to a dioxaborolane group.
- Properties : Boron inclusion enables cross-coupling reactivity (e.g., Suzuki-Miyaura reactions). The ethynyl spacer contrasts with the direct Cp*-Si bond in the target compound, affecting electronic delocalization and thermal stability .
Organolead Compounds with Trimethyl Groups
Trimethyl(triphenylplumbylmethyl)silane
- Structure : Triphenylplumbyl group attached to a trimethylsilylmethyl moiety.
- Comparison : The lead-silicon hybrid structure introduces toxicity and lower stability compared to the all-carbon Cp* system. Lead’s larger atomic radius and weaker bonds result in distinct reactivity patterns (e.g., propensity for Pb-C bond cleavage) .
Physicochemical Property Comparison
Research Findings and Trends
- Steric Effects : The Cp* ligand in the target compound provides greater steric protection than less substituted analogs (e.g., cyclohexadienyl derivatives), reducing unwanted side reactions in catalytic cycles .
- Electronic Tuning : Silicon’s electronegativity (1.90) vs. lead (2.33) or hafnium (1.3) influences charge distribution, with silicon favoring σ-bonding over π-backdonation .
- Thermal Stability : Fully methylated Cp* systems enhance thermal stability compared to aryl- or boronate-substituted silanes, which may decompose under harsh conditions .
Biological Activity
Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane (often referred to as 5-(Trimethylsilyl)-1,2,3,4,5-pentamethyl-1,3-cyclopentadiene) is a silane derivative of pentamethylcyclopentadiene. This compound has garnered interest in various fields of chemistry, particularly in organometallic chemistry and catalysis. Its unique structure and reactivity profile make it a valuable precursor for synthesizing complex organosilicon compounds and metal complexes.
- Molecular Formula : C13H24Si
- Molecular Weight : 208.42 g/mol
- CAS Number : 87778-95-8
- Boiling Point : 101 °C
- Flash Point : 76 °C
- Appearance : Clear liquid with a pale yellow color
Synthesis
The synthesis of this compound typically involves the reaction of trimethylsilyl chloride with pentamethylcyclopentadiene in the presence of a base such as triethylamine. This reaction is generally conducted under an inert atmosphere to prevent oxidation and hydrolysis.
The trimethylsilyl group enhances the stability and reactivity of the compound. This group can participate in various transformations that may influence biological pathways. The compound's ability to form organometallic complexes allows it to interact with biological systems potentially affecting enzyme activities or cellular processes.
Organometallic Complexes
Research indicates that compounds derived from pentamethylcyclopentadiene exhibit significant reactivity due to their electron-rich nature. For instance:
- Complex Formation : Pentamethylcyclopentadiene derivatives have been shown to form stable complexes with transition metals (e.g., iron and titanium), which could have implications for catalytic processes in biological systems.
- Catalytic Activity : Studies have demonstrated that metal complexes derived from pentamethylcyclopentadiene can catalyze reactions relevant to organic synthesis and potentially mimic enzymatic reactions.
Potential Applications
The unique properties of this compound suggest potential applications in:
- Drug Design : Its ability to form stable complexes may be explored for drug delivery systems or as a scaffold in drug design.
- Biochemical Sensors : The compound's reactivity could be harnessed in the development of sensors for detecting biomolecules.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C13H24Si |
Molecular Weight | 208.42 g/mol |
Boiling Point | 101 °C |
Flash Point | 76 °C |
CAS Number | 87778-95-8 |
Appearance | Clear liquid (pale yellow) |
Properties
Molecular Formula |
C13H24Si |
---|---|
Molecular Weight |
208.41 g/mol |
IUPAC Name |
trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane |
InChI |
InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3 |
InChI Key |
ZZWIHRTYUJHZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C |
Origin of Product |
United States |
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